Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]-
Overview
Description
Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]-: is a chemical compound with the molecular formula C16H26N2O6Si . It is characterized by a benzamide core structure with a nitro group at the 4-position and a triethoxysilylpropyl group attached to the nitrogen atom
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with benzamide and 4-nitrobenzoyl chloride as the primary starting materials.
Reaction Steps: The reaction involves the formation of an intermediate 4-nitrobenzoyl chloride , which is then reacted with 3-aminopropyltriethoxysilane under controlled conditions to yield the final product.
Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) at a temperature range of 50-70°C to ensure proper formation of the desired product.
Industrial Production Methods:
Batch Process: The compound is synthesized in batches using reactors equipped with temperature control and stirring mechanisms to ensure uniform mixing and reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve high purity levels.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo oxidation to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to form aniline derivatives.
Substitution: The triethoxysilyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) .
Reduction: Typical reducing agents include iron powder and hydrogen gas (H2) .
Substitution: Nucleophiles such as alcohols and amines are used in substitution reactions.
Major Products Formed:
Nitroso Derivatives: Formed through oxidation reactions.
Aniline Derivatives: Resulting from reduction reactions.
Silane Derivatives: Produced from substitution reactions involving the triethoxysilyl group.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of silicon-based materials and nanoparticles . It is also employed in the development of surface coatings and adhesives due to its ability to form strong bonds with various substrates.
Biology: In biological research, the compound is utilized in the modification of biomolecules and probes for imaging and diagnostic purposes.
Medicine: drug delivery systems and therapeutic agents due to its biocompatibility and functional versatility.
Industry: It is used in the manufacture of electronic devices and semiconductors . The compound's ability to form stable coatings makes it valuable in the production of protective layers and surface treatments .
Mechanism of Action
Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]-, also known as 3-(triethoxysilylpropyl)-p-nitrobenzamide, is a chemical compound with the molecular formula C16H26N2O6Si . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, the results of its action, and how environmental factors influence its action, efficacy, and stability.
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Biochemical Analysis
Biochemical Properties
Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]- plays a significant role in various biochemical reactions. This compound interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with glucokinase, an enzyme involved in glucose metabolism. The interaction with glucokinase can lead to allosteric activation, enhancing the enzyme’s catalytic activity . Additionally, the compound’s nitro group can participate in redox reactions, potentially interacting with oxidoreductases and influencing cellular redox states.
Cellular Effects
The effects of Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]- on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with glucokinase can affect glucose metabolism, leading to changes in cellular energy levels and metabolic fluxes . Furthermore, the compound’s nitro group can generate reactive nitrogen species, which can modulate signaling pathways and gene expression through nitrosylation of proteins and DNA . These effects can vary depending on the cell type and the specific cellular context.
Molecular Mechanism
At the molecular level, Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]- exerts its effects through several mechanisms. The compound can bind to the allosteric site of glucokinase, leading to conformational changes that enhance the enzyme’s activity . Additionally, the nitro group can undergo redox reactions, generating reactive nitrogen species that can modify proteins and nucleic acids through nitrosylation . These modifications can alter the function of target biomolecules, leading to changes in cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]- can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo hydrolysis, leading to the release of triethoxysilane and nitrobenzamide derivatives . These degradation products can have distinct biochemical properties and effects on cells. Long-term exposure to the compound can result in cumulative effects on cellular metabolism and gene expression, depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]- vary with different dosages in animal models. At low doses, the compound can enhance glucokinase activity and improve glucose metabolism . At higher doses, the compound’s nitro group can generate excessive reactive nitrogen species, leading to oxidative stress and potential toxicity . These dose-dependent effects highlight the importance of careful dosage optimization in experimental studies to balance beneficial and adverse effects.
Metabolic Pathways
Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]- is involved in several metabolic pathways. The compound can be metabolized by oxidoreductases, leading to the generation of reactive nitrogen species and nitrobenzamide derivatives . These metabolites can further interact with cellular enzymes and cofactors, influencing metabolic fluxes and metabolite levels. The compound’s triethoxysilyl group can also undergo hydrolysis, releasing triethoxysilane, which can participate in silane chemistry and surface modification reactions .
Transport and Distribution
The transport and distribution of Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]- within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, facilitating its uptake and distribution within cells . The triethoxysilyl group can enhance the compound’s affinity for cell membranes and extracellular matrices, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]- exhibits specific subcellular localization patterns. The compound can be targeted to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The triethoxysilyl group can facilitate the compound’s association with membrane-bound organelles, while the nitrobenzamide moiety can interact with nuclear and mitochondrial proteins . These localization patterns can influence the compound’s activity and function within cells.
Comparison with Similar Compounds
Benzamide, N-[3-(triethoxysilyl)propyl]-
4-Nitrobenzamide, N-[3-(triethoxysilyl)propyl]-
Benzamide, N-[3-(methoxysilyl)propyl]-
Uniqueness:
Presence of Nitro Group:
Triethoxysilyl Group: The triethoxysilyl group enhances the compound's ability to form strong and stable bonds with various surfaces, making it particularly useful in materials science and surface chemistry.
Properties
IUPAC Name |
4-nitro-N-(3-triethoxysilylpropyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O6Si/c1-4-22-25(23-5-2,24-6-3)13-7-12-17-16(19)14-8-10-15(11-9-14)18(20)21/h8-11H,4-7,12-13H2,1-3H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWDYCNYWCIATE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O6Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3069435 | |
Record name | Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3069435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60871-86-5 | |
Record name | N-[3-(Triethoxysilyl)propyl]-p-nitrobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60871-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitro-N-(3-(triethoxysilyl)propyl)benzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060871865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3069435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitro-N-[3-(triethoxysilyl)propyl]benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.807 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-NITRO-N-(3-(TRIETHOXYSILYL)PROPYL)BENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0AYV2P3JA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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